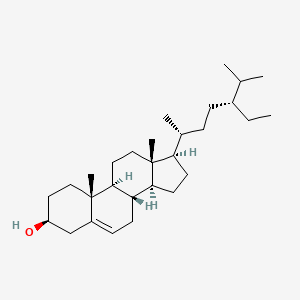

Beta-Sitosterol

描述

Beta-Sitosterol is a phytosterol, a type of plant sterol with a chemical structure similar to that of cholesterol. It is a white, waxy powder with a characteristic odor and is one of the components of the food additive E499 . This compound is widely distributed in the plant kingdom and is found in vegetable oils, nuts, avocados, and derived prepared foods such as salad dressings . It is biosynthesized in plants via the mevalonic acid pathway .

准备方法

Synthetic Routes and Reaction Conditions: Beta-Sitosterol can be extracted from various plant sources such as maize fiber, Alnus glutinosa oil, and peach seed oil using supercritical carbon dioxide. The extraction efficiency is influenced by factors such as temperature, pressure, flow rate, particle size, and extraction time .

Industrial Production Methods: In industrial settings, this compound is often extracted from plant oils and other plant materials. The process typically involves the use of solvents and chromatographic techniques to isolate and purify the compound .

化学反应分析

Derivatization Reactions

β-Sitosterol’s hydroxyl group at the C-3 position serves as a primary site for chemical modifications:

Esterification

β-Sitosterol reacts with organic acids (e.g., oleic acid) via carbodiimide-mediated coupling (EDCI/DMAP) in dichloromethane to form esters like β-sitosteryl oleate. This enhances lipid solubility and pharmacological utility .

Example Reaction :

Biotinylation

For affinity chromatography studies, β-sitosterol is biotinylated at the C-3 position using a polyethylene glycol (PEG) linker. This modification facilitates the identification of binding proteins without steric hindrance at the C-24 ethyl group .

Oxidation and Degradation

β-Sitosterol oxidizes under thermal stress, forming hydroperoxides and secondary products. Its esterified form (e.g., β-sitosteryl oleate) oxidizes faster due to enhanced lipid solubility :

| Parameter | β-Sitosterol | β-Sitosteryl Oleate |

|---|---|---|

| Hydroperoxide Value (HPV) | Gradual increase up to 21 days | Continuous increase |

| TBARS (μM MDA/g) | 0.5–1.2 | 1.0–2.5 |

| Reaction Rate Constant (k, day⁻¹) | 0.0099 | 0.0202 |

Kinetic Model :

where and are sterol contents at time and initial time, respectively .

Biotransformation

Microbial digestion by Pseudomonas spp. cleaves β-sitosterol’s aliphatic side chain at C-17, yielding 17-keto derivatives like dehydroepiandrosterone (DHEA). This process leverages sterol carrier protein (SCP) domains for side-chain oxidation .

Protection/Deprotection Strategies

Selective hydrogenation requires protecting the Δ5-6 double bond. Cyclopropyl carbinyl ether protection prevents unwanted reduction, enabling precise modification of the Δ22-23 bond :

-

Protection : Δ5-6 bond → cyclopropyl carbinyl ether.

-

Hydrogenation : Reduce Δ22-23 bond.

Structural Analysis Post-Reaction

Post-synthetic modifications are validated via NMR. Key assignments include:

科学研究应用

Anticancer Activity

Beta-sitosterol exhibits promising anticancer properties against multiple cancer types. Research indicates that it interferes with several cell signaling pathways involved in cancer progression, including:

- Proliferation and Apoptosis : this compound has been shown to induce apoptosis in cancer cells while inhibiting their proliferation. It affects pathways related to cell cycle regulation and survival, making it a potential adjunct in cancer therapy .

- Chemosensitization : Studies suggest that this compound can enhance the efficacy of conventional chemotherapeutics by sensitizing cancer cells to these treatments. This chemosensitizing effect has been observed in leukemia, breast, prostate, and lung cancers .

- Mechanisms of Action : The compound's mechanisms include modulation of inflammation, angiogenesis, and metastasis. Structural derivatives of this compound have also demonstrated similar anticancer effects .

Table 1: Summary of Cancer Types Affected by this compound

Benign Prostatic Hyperplasia (BPH)

This compound is widely studied for its role in alleviating symptoms associated with BPH. Clinical evidence suggests that it can improve urinary flow measures and reduce symptoms without significant side effects:

- Efficacy : A meta-analysis indicated that non-glucosidic beta-sitosterols significantly improve urinary symptoms related to BPH, showing promise as a natural alternative to conventional treatments .

- Safety Profile : Long-term studies have reported a favorable safety profile for this compound, making it a viable option for patients seeking alternative therapies for BPH .

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's:

- Mechanisms : this compound may exert its neuroprotective effects through anti-inflammatory and antioxidant mechanisms, which are crucial in mitigating oxidative stress associated with neurodegeneration .

- Research Findings : In vitro studies have demonstrated that this compound can influence pathological targets related to Alzheimer's disease, suggesting its potential as a therapeutic agent .

Case Studies and Adverse Effects

While this compound is generally considered safe, there are documented cases of adverse effects associated with its use:

- Acute Pancreatitis : A notable case report described a patient who developed acute pancreatitis after starting this compound supplementation. The patient's symptoms resolved upon discontinuation of the supplement, highlighting the need for caution when using herbal supplements containing this compound .

作用机制

Beta-Sitosterol exerts its effects through several mechanisms:

Molecular Targets and Pathways:

- Competes with cholesterol for absorption in the intestines, thereby reducing cholesterol levels in the blood .

- Inhibits the production of pro-inflammatory cytokines and promotes anti-inflammatory cytokines, contributing to its anti-inflammatory effects .

- Induces cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .

相似化合物的比较

Stigmasterol: Similar in structure to Beta-Sitosterol but with a double bond in the side chain.

Campesterol: Differentiated by a methyl group in the side chain.

Ergosterol: Found in fungi and has a distinct structure with additional double bonds and a methyl group.

Uniqueness: this compound is unique due to its widespread occurrence in the plant kingdom and its extensive use in both research and industry. Its ability to lower cholesterol levels and exhibit a wide range of biological activities makes it a valuable compound for various applications .

生物活性

Beta-sitosterol, a phytosterol structurally similar to cholesterol, is widely recognized for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, particularly focusing on its anticancer properties, mechanisms of action, and other pharmacological effects, supported by case studies and research findings.

Overview of this compound

This compound is a plant-derived sterol found in various fruits, vegetables, nuts, and seeds. It plays a crucial role in cellular membranes and has garnered attention for its health benefits, including cholesterol-lowering effects and potential anticancer properties. Its structural similarity to cholesterol allows it to interact with biological systems in ways that can influence cellular functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound across various cancer types. It has been shown to exert effects on leukemia, breast, prostate, colon, lung, ovarian, and stomach cancers.

This compound's anticancer effects are attributed to several mechanisms:

- Cell Cycle Arrest : It interferes with cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells.

- Chemosensitization : Enhances the effectiveness of conventional chemotherapeutic agents by altering cell signaling pathways related to proliferation and survival .

- Reactive Oxygen Species (ROS) Production : Increases ROS levels in cancer cells, contributing to apoptosis .

Case Studies

- Prostate Cancer : A study involving PC-3 prostate cancer cells demonstrated that this compound reduced invasiveness and motility while promoting apoptosis through increased ROS production and altered prostaglandin levels . In vivo studies showed that mice treated with this compound had smaller tumors and fewer metastases compared to control groups .

- Acute Pancreatitis : A notable case reported acute pancreatitis induced by this compound supplementation. A 57-year-old male experienced significant symptoms after starting the supplement. Upon discontinuation, his symptoms resolved completely . This highlights the importance of monitoring adverse effects associated with herbal supplements.

Pharmacological Properties

In addition to its anticancer properties, this compound exhibits various pharmacological activities:

- Anti-inflammatory Effects : It has been shown to modulate inflammatory responses in several models .

- Cardioprotective Effects : this compound may reduce cholesterol levels and improve lipid profiles, contributing to cardiovascular health .

- Antidiabetic Effects : Some studies suggest that it may enhance insulin sensitivity and lower blood glucose levels .

Data Table on Biological Activities

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJWDPNRJALLNS-VJSFXXLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022481 | |

| Record name | (-)-beta-Sitosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10 mg/mL | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83-46-5 | |

| Record name | (-)-β-Sitosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Sitosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Sitosterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-beta-Sitosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-sitosterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S347WMO6M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。